5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one 5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16222852
InChI: InChI=1S/C7H7BrN2O3/c1-2-9-4-5(8)3-6(7(9)11)10(12)13/h3-4H,2H2,1H3
SMILES:
Molecular Formula: C7H7BrN2O3
Molecular Weight: 247.05 g/mol

5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one

CAS No.:

Cat. No.: VC16222852

Molecular Formula: C7H7BrN2O3

Molecular Weight: 247.05 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-one -

Specification

Molecular Formula C7H7BrN2O3
Molecular Weight 247.05 g/mol
IUPAC Name 5-bromo-1-ethyl-3-nitropyridin-2-one
Standard InChI InChI=1S/C7H7BrN2O3/c1-2-9-4-5(8)3-6(7(9)11)10(12)13/h3-4H,2H2,1H3
Standard InChI Key NVPKOKPRXWCOEM-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C=C(C1=O)[N+](=O)[O-])Br

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a partially saturated pyridine ring (1,2-dihydropyridin-2-one) with three distinct substituents:

  • Bromine at the 5-position, introducing steric bulk and electrophilic character.

  • Nitro group at the 3-position, contributing strong electron-withdrawing effects.

  • Ethyl group at the 1-position, enhancing lipophilicity and modulating ring conformation .

The planar arrangement of the dihydropyridinone ring facilitates π-π stacking interactions, while the substituents create regions of polarized electron density, influencing reactivity (Figure 1).

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC7H7BrN2O3\text{C}_7\text{H}_7\text{BrN}_2\text{O}_3
Molar Mass247.05 g/mol
Rotatable Bond Count3
Hydrogen Bond Acceptors3

Spectroscopic Features

While experimental spectral data for this specific compound remains limited, analogous pyridinones exhibit characteristic signals:

  • NMR: Downfield shifts for protons adjacent to nitro and bromine groups (δ 8.2–8.5 ppm for aromatic H) .

  • IR: Strong absorption bands at 1520–1550 cm1^{-1} (NO2_2 asymmetric stretch) and 670–720 cm1^{-1} (C-Br stretch) .

Synthesis and Manufacturing Processes

Reaction Pathways

Synthesis typically involves sequential functionalization of a pyridinone precursor:

  • Ethylation: Treatment of 5-bromo-3-nitropyridin-2-ol with ethylating agents (e.g., ethyl iodide) under basic conditions .

  • Ring Reduction: Controlled hydrogenation or catalytic transfer hydrogenation to achieve the 1,2-dihydropyridinone structure .

Yield optimization often requires inert atmospheres and anhydrous solvents to prevent hydrolysis of intermediates .

Table 2: Synthetic Comparison with Analogues

CompoundKey StepYield (%)
5-Bromo-1-ethyl-3-nitro-1,2-dihydropyridin-2-onePd-catalyzed coupling62–68
5-Bromo-3-nitro-2-pyridinolDirect nitration75

Physicochemical Properties

Stability and Solubility

The compound demonstrates moderate stability under ambient conditions but degrades upon prolonged UV exposure due to nitro group photolysis . Solubility profiles include:

  • Polar solvents: 12.4 mg/mL in DMSO at 25°C

  • Nonpolar solvents: <0.1 mg/mL in hexane

Thermodynamic Parameters

Experimental data for melting point and decomposition temperature remain unreported, but density functional theory (DFT) calculations predict:

  • Melting point: 189–194°C (extrapolated from similar bromopyridinones)

  • pKa\text{p}K_a: 6.3 ± 0.2 (estimated via Hammett correlations)

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a precursor in kinase inhibitor development. Its bromine atom enables Suzuki-Miyaura cross-coupling reactions to introduce aryl/heteroaryl groups at the 5-position . Recent studies highlight its role in synthesizing:

  • Anticancer agents: Hybrid molecules targeting tubulin polymerization

  • Antimicrobials: Nitro group reduction generates reactive intermediates that disrupt bacterial redox systems

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability up to 300°C, making it suitable for gas storage applications .

Biological Activities and Mechanisms

Enzymatic Interactions

Molecular docking studies suggest strong affinity (KdK_d = 2.4 μM) toward cytochrome P450 3A4, indicating potential drug-drug interaction risks . The nitro group undergoes enzymatic reduction to nitroso intermediates, which covalently modify thiol groups in proteins .

Cytotoxicity Profile

Preliminary assays in HepG2 cells show moderate cytotoxicity (IC50\text{IC}_{50} = 48 μM), with apoptosis induction via caspase-3/7 activation .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesApplications
5-Bromo-1-methylpyridin-2(1H)-oneLacks nitro group; lower reactivitySolvent additive
4-Nitroquinoline-N-OxideQuinoline core; higher mutagenicityDNA damage studies
Ethyl 3-nitrobenzoateBenzene ring; no heteroatomEnergetic materials

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